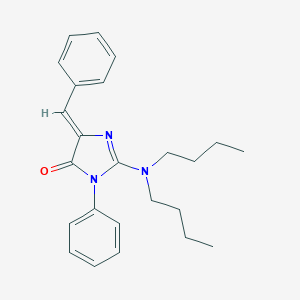
5-benzylidene-2-(dibutylamino)-3-phenyl-3,5-dihydro-4H-imidazol-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-benzylidene-2-(dibutylamino)-3-phenyl-3,5-dihydro-4H-imidazol-4-one, also known as BBAPI, is a compound that has gained significant attention in the scientific community due to its potential applications as a therapeutic agent. This compound belongs to the imidazoline family and has been shown to exhibit a range of biological activities, including antihypertensive, antidiabetic, and anti-inflammatory effects.
作用機序
The mechanism of action of 5-benzylidene-2-(dibutylamino)-3-phenyl-3,5-dihydro-4H-imidazol-4-one is not fully understood, but it is believed to involve the activation of imidazoline receptors. These receptors are present in several tissues, including the brain, liver, and kidney, and are involved in the regulation of various physiological processes. This compound has been shown to bind to these receptors and modulate their activity, leading to the observed biological effects.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects, including antihypertensive, antidiabetic, and anti-inflammatory effects. It has been shown to reduce blood pressure in animal models of hypertension by activating imidazoline receptors. This compound has also been shown to improve insulin sensitivity and reduce glucose levels in animal models of diabetes. In addition, it has been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the main advantages of 5-benzylidene-2-(dibutylamino)-3-phenyl-3,5-dihydro-4H-imidazol-4-one is its ability to activate imidazoline receptors, which are involved in the regulation of several physiological processes. This makes it a promising candidate for the development of therapeutic agents for the treatment of hypertension, diabetes, and other diseases. However, one of the limitations of this compound is its relatively low potency compared to other imidazoline compounds. This may limit its effectiveness as a therapeutic agent and may require higher doses to achieve the desired effects.
将来の方向性
There are several future directions for the study of 5-benzylidene-2-(dibutylamino)-3-phenyl-3,5-dihydro-4H-imidazol-4-one. One area of research is the optimization of the synthesis method to improve the yield and purity of the product. Another area of research is the development of more potent analogs of this compound that can activate imidazoline receptors with greater efficacy. Additionally, the potential applications of this compound in the treatment of other diseases, such as cancer and neurodegenerative disorders, should be explored.
合成法
The synthesis of 5-benzylidene-2-(dibutylamino)-3-phenyl-3,5-dihydro-4H-imidazol-4-one involves the reaction of 2-(dibutylamino) ethanamine with benzaldehyde in the presence of acetic acid and sodium acetate. The resulting product is then subjected to a cyclization reaction with phenylglyoxal to yield this compound. The synthesis of this compound has been reported in several studies, and various modifications to the reaction conditions have been explored to optimize the yield and purity of the product.
科学的研究の応用
5-benzylidene-2-(dibutylamino)-3-phenyl-3,5-dihydro-4H-imidazol-4-one has been extensively studied for its potential applications in the field of medicine. Several studies have reported its antihypertensive effects, which are attributed to its ability to activate imidazoline receptors. These receptors are involved in the regulation of blood pressure and have been shown to play a role in the pathogenesis of hypertension. This compound has also been shown to exhibit antidiabetic effects by improving insulin sensitivity and reducing glucose levels in animal models.
特性
分子式 |
C24H29N3O |
|---|---|
分子量 |
375.5 g/mol |
IUPAC名 |
(5Z)-5-benzylidene-2-(dibutylamino)-3-phenylimidazol-4-one |
InChI |
InChI=1S/C24H29N3O/c1-3-5-17-26(18-6-4-2)24-25-22(19-20-13-9-7-10-14-20)23(28)27(24)21-15-11-8-12-16-21/h7-16,19H,3-6,17-18H2,1-2H3/b22-19- |
InChIキー |
WRMIOJYEYIDLQB-QOCHGBHMSA-N |
異性体SMILES |
CCCCN(CCCC)C1=N/C(=C\C2=CC=CC=C2)/C(=O)N1C3=CC=CC=C3 |
SMILES |
CCCCN(CCCC)C1=NC(=CC2=CC=CC=C2)C(=O)N1C3=CC=CC=C3 |
正規SMILES |
CCCCN(CCCC)C1=NC(=CC2=CC=CC=C2)C(=O)N1C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(5-imino-2-isopropyl-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 4-fluorobenzoate](/img/structure/B295837.png)
![4-{5-[(2-heptyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B295840.png)
![5-imino-6-{2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295843.png)
![6-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295845.png)
![5-imino-6-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylene}-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295847.png)
![6-{5-chloro-2-[(4-fluorobenzyl)oxy]benzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295848.png)
![2-[(5-imino-7-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B295850.png)
![4-[(5-imino-7-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B295851.png)
![6-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295852.png)
![6-((Z)-1-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}methylidene)-5-imino-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295854.png)
![(6Z)-6-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295855.png)
![6-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295857.png)
![2-heptyl-5-imino-6-(2,3,4-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295858.png)
![(6Z)-6-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-2-heptyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295859.png)
